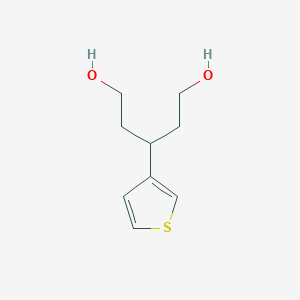

3-(3-Thienyl)pentane-1,5-diol

Description

Contextualization within Pentane-1,5-diol Analogues

Pentane-1,5-diol and its analogues are a well-established class of compounds in organic chemistry. Pentane-1,5-diol itself is a viscous, colorless liquid that serves as a common plasticizer and forms polyesters used as emulsifying agents and resin intermediates. wikipedia.org The versatility of the pentane-1,5-diol scaffold allows for the synthesis of a wide array of analogues with tailored properties.

The introduction of substituents onto the pentane-1,5-diol backbone can significantly alter the compound's physical and chemical characteristics. For instance, the placement of different functional groups can influence reactivity, polarity, and the potential for the diol to act as a monomer in polymerization reactions. The study of such analogues is crucial for developing new materials and molecules with specific functionalities.

Significance of Thienyl Substituents in Organic Scaffolds

The presence of a thienyl group—a five-membered aromatic ring containing a sulfur atom—imparts distinct properties to an organic molecule. Thiophene (B33073) and its derivatives are important heterocyclic compounds that serve as fundamental building blocks in the synthesis of pharmaceuticals and agrochemicals. Current time information in New York, NY, US. A key feature of the thienyl group is its ability to act as a bioisostere for a benzene (B151609) ring, meaning it can often replace a benzene ring in a biologically active compound without a loss of activity. Current time information in New York, NY, US.

Furthermore, the thienyl moiety can participate in a variety of organic reactions, making it a valuable component for constructing more complex molecules. The sulfur atom in the thiophene ring can also influence the electronic properties of the molecule and its ability to coordinate with metals. The incorporation of thienyl functionalities is a known strategy for creating novel polymers, such as polyethene with pendant 3-thienyl groups, which can be further modified. rsc.org The development of methods for the direct preparation of 3-thienyl organometallic reagents highlights the utility of this substituent in coupling reactions to form a diverse range of products. figshare.com

While specific research on the direct applications of 3-(3-Thienyl)pentane-1,5-diol is limited, its structure as a pentane-1,5-diol analogue bearing a thienyl substituent positions it as a compound of interest for further investigation, particularly in materials science and synthetic chemistry.

Structure

3D Structure

Properties

IUPAC Name |

3-thiophen-3-ylpentane-1,5-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O2S/c10-4-1-8(2-5-11)9-3-6-12-7-9/h3,6-8,10-11H,1-2,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLDNDNKBRXHBEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C(CCO)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701305143 | |

| Record name | 1,5-Pentanediol, 3-(3-thienyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701305143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1447964-64-8 | |

| Record name | 1,5-Pentanediol, 3-(3-thienyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1447964-64-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,5-Pentanediol, 3-(3-thienyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701305143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 3 Thienyl Pentane 1,5 Diol and Its Congeners

Retrosynthetic Analysis of the 3-(3-Thienyl)pentane-1,5-diol Skeleton

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of logical "disconnections" that correspond to known and reliable chemical reactions. youtube.comslideshare.net

For this compound, a primary disconnection can be made at the C-C bonds adjacent to the C3 position. This suggests a Michael addition of a nucleophile to an α,β-unsaturated ester, followed by reduction. A key precursor identified through this analysis is diethyl glutarate or a related derivative. The thienyl group can be introduced via a Grignard reaction or a conjugate addition of a thienyl nucleophile.

Another logical retrosynthetic step involves disconnecting the C-C bonds formed during an Aldol-type reaction. libretexts.org This would lead back to a thienyl-substituted aldehyde and an enolate derived from an acetate (B1210297) equivalent. Subsequent reduction of the resulting β-hydroxy carbonyl compound would yield the target diol.

Classical Organic Synthesis Approaches

Several classical methods have been successfully employed for the synthesis of the pentane-1,5-diol core structure.

Aldol Condensation Strategies in Pentane-1,5-diol Synthesis, particularly involving thienyl-substituted aldehydes.

The Aldol condensation is a powerful carbon-carbon bond-forming reaction that can be utilized to construct the backbone of 3-substituted pentane-1,5-diols. wikipedia.orgiitk.ac.in A crossed or mixed Aldol condensation between two different carbonyl compounds can be effective, especially when one of the reactants lacks α-hydrogens, preventing self-condensation. wikipedia.org

In the context of synthesizing thienyl-substituted diols, a thienyl aldehyde, such as thiophene-3-carbaldehyde, can react with an enolate of an appropriate ketone or aldehyde. kau.edu.sa The resulting α,β-unsaturated ketone can then be subjected to reduction to form the desired diol. The classical conditions for Aldol condensation often involve a base like sodium hydroxide (B78521) in a hydroalcoholic medium. kau.edu.sa

| Reactant 1 | Reactant 2 | Product Type | Reference |

| Thiophene-3-carbaldehyde | Ethyl acrylate | Diethyl 2-(2-oxo-2-(thiophen-3-yl)ethyl)pentanedioate | rsc.org |

| 2-Acetylpyridine (B122185) | Benzaldehyde derivatives | Cyclohexane-1,3-diols | researchgate.net |

Catalytic Hydrogenation and Reduction Routes for Pentane-1,5-diols.

Catalytic hydrogenation is a widely used method for the reduction of various functional groups. In the synthesis of this compound, this technique is crucial for converting precursor molecules into the final diol. For instance, the reduction of a 3-substituted glutaric acid or its ester derivative is a common route to obtain 3-substituted pentane-1,5-diols. beilstein-journals.org

Various reducing agents and catalysts can be employed. Lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄) are powerful reducing agents capable of converting esters and carboxylic acids to alcohols. Catalytic hydrogenation using transition metals like palladium, platinum, or ruthenium is also highly effective for the reduction of double bonds and carbonyl groups. researchgate.netgoogle.com For instance, a bis(dihydrogen) complex of ruthenium has been shown to be an effective catalyst precursor for the hydrogenation of thiophene (B33073) derivatives under mild conditions. researchgate.net

A notable approach involves the reduction of diethyl 3-(thiophen-3-yl)pentanedioate. This precursor can be synthesized, and its subsequent reduction yields this compound.

| Precursor | Reducing Agent/Catalyst | Product | Reference |

| Diethyl cyclohexylmalonate | Lithium aluminum hydride | 2-Cyclohexylpropane-1,3-diol | cdnsciencepub.com |

| Dimethyl-3-N-benzylamino-glutarate | Sodium borohydride | 3-N-benzylamino-pentan-1,5-diol | google.com |

| Racemic α-substituted lactones | Ir-SpiroPAP catalyst | Chiral diols | rsc.org |

| Alkenes | Mn/H₂O with Pd/C | Alkanes | acs.org |

Multi-Step Conversions from Readily Available Precursors to the Pentane-1,5-diol Core.

Multi-step synthesis provides a versatile platform for constructing complex molecules like this compound from simple, readily available starting materials. libretexts.orgflinders.edu.au A common strategy involves the preparation of a 3-substituted glutaric acid derivative, which is then reduced to the corresponding diol. beilstein-journals.org

One such pathway starts from glutaconate diester and a Grignard reagent, although this method can require a large excess of the Grignard reagent. beilstein-journals.org A more general and scalable approach involves the reaction of an aldehyde with a malonate ester to form a glutaric acid derivative. beilstein-journals.org For aryl-substituted pentane-1,5-diols, methods like Heck-type or Suzuki-type coupling reactions can be employed to introduce the aryl group. beilstein-journals.org

The synthesis of 3-aminopentane-1,5-diol, a related congener, has been achieved in two isolated steps (four chemical reactions) starting from the inexpensive dimethylacetone-1,3-dicarboxylate. google.com This highlights the efficiency of multi-step sequences in generating functionalized pentane-1,5-diol cores.

Stereoselective Synthesis of this compound Enantiomers and Diastereomers

The development of stereoselective methods is crucial for obtaining enantiomerically pure or enriched chiral compounds, which are of significant interest in medicinal chemistry and materials science. mdpi-res.combeilstein-journals.orgunimi.it

Asymmetric Catalysis in Diol Formation

Asymmetric catalysis offers a powerful tool for the synthesis of chiral diols with high enantioselectivity. bohrium.comnih.gov This can be achieved through various strategies, including the asymmetric hydrogenation of prochiral ketones or the kinetic resolution of racemic alcohols.

One notable method is the dynamic kinetic asymmetric transformation (DYKAT) of 1,5-diols. This process, often catalyzed by a combination of a lipase (B570770) (like Candida antarctica lipase B) and a ruthenium catalyst, can produce optically pure 1,5-diacetates, which are precursors to chiral diols. acs.org

Another approach is the iridium-catalyzed asymmetric hydrogenation of racemic α-substituted lactones. This method, which proceeds via dynamic kinetic resolution, has been used to prepare a wide range of chiral diols in high yields and with high enantioselectivity. rsc.org Furthermore, enzyme-catalyzed oxidations using, for example, horse liver alcohol dehydrogenase, have shown enantiotopic selectivity in the oxidation of 3-substituted pentane-1,5-diols to yield chiral lactones, which can be further transformed. cdnsciencepub.comcdnsciencepub.com

| Catalytic System | Substrate | Product | Key Feature | Reference |

| Candida antarctica lipase B (CALB) & Ruthenium catalyst | Racemic 1,5-diols | Enantiopure 1,5-diacetates | Dynamic kinetic asymmetric transformation (DYKAT) | acs.org |

| Ir-SpiroPAP catalyst | Racemic α-substituted lactones | Chiral diols | Asymmetric hydrogenation via dynamic kinetic resolution | rsc.org |

| Horse liver alcohol dehydrogenase | 3-Substituted pentane-1,5-diols | (3S)-3-substituted valerolactones | Enantiotopic selectivity | cdnsciencepub.comcdnsciencepub.com |

Chiral Auxiliary-Based Synthetic Strategies

Chiral auxiliaries are stereogenic compounds temporarily incorporated into a synthetic route to guide the stereochemical outcome of a reaction. wikipedia.org For a molecule like this compound, where the stereocenter is at the C-3 position, a chiral auxiliary can be employed to facilitate a stereoselective carbon-carbon bond-forming reaction. While a specific documented synthesis of this compound using this method is not prominent in the literature, established protocols for similar structures allow for the formulation of a viable synthetic pathway.

One of the most reliable classes of chiral auxiliaries is the oxazolidinones, popularized by David A. Evans. wikipedia.org A hypothetical strategy could involve the acylation of an Evans auxiliary with 3-(3-thienyl)propenoic acid. The resulting α,β-unsaturated imide can then undergo a stereoselective 1,4-conjugate addition. The steric hindrance provided by the substituent on the oxazolidinone (e.g., benzyl (B1604629) or isopropyl) directs the incoming nucleophile to one face of the molecule. Subsequent reductive cleavage of the auxiliary from the saturated product would yield a chiral carboxylic acid derivative, which can then be further reduced to furnish one of the primary alcohol moieties of the target diol. The remaining steps would involve the transformation of the carboxyl group into the second primary alcohol.

Another powerful approach involves the stereoselective alkylation of chiral glycine (B1666218) derivatives, such as those employing the Schöllkopf 'bislactim ether' auxiliary. scispace.com This method has been successfully used to prepare (S,S)-bis(amino acids) bridged by substituted thiophene units. scispace.com A similar strategy could be envisioned where a suitable electrophile is used to construct the pentane (B18724) backbone on a thienyl-substituted glycine equivalent under the control of the chiral auxiliary.

The table below summarizes common chiral auxiliaries and their typical applications in asymmetric synthesis, which could be adapted for the synthesis of this compound congeners.

| Chiral Auxiliary | Typical Application(s) | Key Reaction Type(s) | Typical Diastereomeric Excess (d.e.) |

| Evans Oxazolidinones | Asymmetric synthesis of carboxylic acids, alcohols, and aldehydes. | Alkylation, Aldol reactions, Michael additions. wikipedia.orgbath.ac.uk | >90% bath.ac.uk |

| Camphorsultam | Asymmetric synthesis of various carbonyl compounds. | Aldol reactions, Michael additions, Diels-Alder reactions. wikipedia.org | High d.e., often superior to oxazolidinones in specific cases. wikipedia.org |

| SAMP/RAMP Hydrazones | Asymmetric α-alkylation of ketones and aldehydes. | Alkylation of hydrazone-derived enamines. | >96% |

| (R)-BINOL | Asymmetric synthesis of R-amino acids and controlling P-stereocenters. | Alkylation of glycine derivatives, C-P cross-coupling. wikipedia.org | 69-86% wikipedia.org |

| C2-Symmetric Diols | Desymmetrization of meso-diols, chiral ligands for catalysis. | Acetalization/cleavage, cyclopropanation. acs.orgresearchgate.netsfu.ca | >96% researchgate.net |

This interactive table summarizes data on various chiral auxiliaries applicable to asymmetric synthesis. Users can sort and filter based on auxiliary type and application.

Enzymatic and Biocatalytic Transformations in Diol Synthesis

Biocatalysis offers a highly selective and environmentally friendly alternative to traditional chemical synthesis for producing chiral compounds. nih.gov Enzymes, particularly alcohol dehydrogenases (ADHs), are well-suited for the stereoselective synthesis of chiral diols. nih.govresearchgate.net

A key study demonstrated the asymmetric synthetic potential of horse liver alcohol dehydrogenase (HLADH) in the oxidation of various 3-substituted pentane-1,5-diols, which are direct congeners of the target molecule. cdnsciencepub.com The research found that HLADH exhibits enantiotopic selectivity, preferentially oxidizing the pro-S hydroxyethyl (B10761427) group of the prochiral diol. cdnsciencepub.com This process yields optically active (3S)-3-substituted-δ-valerolactones with enantiomeric excesses (ee) of up to 78%. cdnsciencepub.com The reaction proceeds through an intermediate hydroxyaldehyde, which undergoes further in situ enzyme-catalyzed oxidation in its hemiacetal form. cdnsciencepub.com The stereospecificity was observed to be highest for smaller substituents at the C-3 position (e.g., methyl, ethyl) and diminished for larger aromatic groups, a factor relevant to the 3-thienyl substituent. cdnsciencepub.com

Alternatively, the synthesis of chiral 1,3-diols can be achieved through the stereoselective reduction of β-hydroxy ketones, a reaction for which numerous ADHs have been identified. nih.gov For instance, a novel NADP+-dependent ADH from the yeast Pichia pastoris was found to be capable of the stereospecific and diastereoselective reduction of a β-hydroxy-β-trifluoromethyl ketone to its corresponding 1,3-diol. nih.gov This suggests a plausible biocatalytic route to this compound starting from 5-hydroxy-3-(3-thienyl)pentan-2-one or a similar precursor. The reduction of diketones is another viable enzymatic strategy for producing chiral diols. cdnsciencepub.com

The table below details examples of enzymes and their applications in transformations relevant to the synthesis of chiral diols.

| Enzyme / Biocatalyst | Substrate Type | Transformation | Stereochemical Outcome / Selectivity | Source Organism(s) |

| Horse Liver ADH (HLADH) | 3-Substituted Pentane-1,5-diols | Enantioselective Oxidation | (3S)-Lactones (up to 78% ee) | Equus caballus |

| Lactobacillus brevis ADH (LbADH) | Ketones, Ketoesters | Asymmetric Reduction | (R)-Alcohols | Lactobacillus brevis nih.govresearchgate.net |

| Pichia pastoris ADH (PPADH) | β-Hydroxy Ketones | Diastereoselective Reduction | Chiral 1,3-Diols | Pichia pastoris nih.gov |

| Carbonyl Reductase (CMCR) | α-Hydroxy Ketones | Asymmetric Reduction | (S)-1,2-Diols (>99% ee) | Candida magnoliae nih.gov |

| Transketolase (TK) | Aldehydes + Hydroxypyruvate | C-C Bond Formation | α,α'-Dihydroxyketones | Escherichia coli (overexpressed) ucl.ac.uk |

This interactive table provides information on various enzymes used in diol synthesis. Users can explore different enzymes, their substrates, and the resulting products.

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov The synthesis of this compound and its congeners can be made more sustainable by adhering to these principles.

The most prominent green strategy applicable to this synthesis is the use of biocatalysis , as detailed in the previous section. Enzymatic reactions are typically performed in aqueous media under mild conditions (ambient temperature and pressure), which significantly reduces energy consumption and avoids the use of toxic organic solvents. nih.gov The high selectivity of enzymes minimizes the formation of byproducts, leading to higher purity, simplified work-up procedures, and reduced chemical waste. ucl.ac.uk

Another key principle is the use of alternative solvents and reagents . The synthesis of various heterocyclic compounds, including thiophene derivatives, has been demonstrated using water as a green solvent. nih.gov For instance, the reaction between aromatic aldehydes and 5,5-dimethyl-1,3-cyclohexanedione can be catalyzed by samarium(III) chloride in water, offering an eco-friendly approach. nih.gov Dialkyl carbonates (DACs), such as dimethyl carbonate (DMC), have emerged as green reagents and solvents. nih.gov They can be used to synthesize cyclic ethers from diols under mild conditions, representing a greener alternative to methods employing heavy metals or chlorine-based leaving groups. nih.gov

The use of reusable catalysts is also a cornerstone of green chemistry. Heterogeneous catalysts or catalysts supported on polymers can be easily separated from the reaction mixture and reused, improving process efficiency and reducing waste. organic-chemistry.org For example, a polymer-supported chiral phosphoric acid has been used as a recyclable catalyst in the continuous flow synthesis of chiral precursors for 1-aryl-1,3-diols. acs.org

The following table compares conventional synthetic methods with greener alternatives that could be applied to the synthesis of this compound.

| Green Principle | Conventional Method | Greener Alternative | Advantages of Green Alternative |

| Catalysis | Stoichiometric Reductants (e.g., LiAlH₄) | Biocatalysis (e.g., ADH) or Heterogeneous Catalytic Hydrogenation | High selectivity, mild conditions, reduced metal waste, catalyst reusability. nih.gov |

| Solvents | Anhydrous Organic Solvents (e.g., THF, Diethyl Ether) | Water, Supercritical Fluids, Ionic Liquids | Reduced toxicity and flammability, lower environmental impact. nih.gov |

| Energy Efficiency | High Temperatures / Reflux Conditions | Ambient Temperature Reactions (e.g., many biocatalytic processes) | Lower energy consumption, safer operating conditions. ucl.ac.uk |

| Atom Economy | Use of Protecting Groups | Protecting-Group-Free Synthesis | Fewer synthetic steps, less waste generation, higher overall efficiency. nih.gov |

| Reagents | Phosgene (B1210022) derivatives, Halogenating agents | Dialkyl Carbonates (DMCs) | Lower toxicity, biodegradable, avoids hazardous reagents. nih.gov |

This interactive table contrasts traditional and green approaches in chemical synthesis, allowing users to compare them based on different green chemistry principles.

Chemical Reactivity and Functional Group Transformations of 3 3 Thienyl Pentane 1,5 Diol

Reactions of the Primary Hydroxyl Groups

The two primary hydroxyl groups in 3-(3-thienyl)pentane-1,5-diol are the main sites for transformations such as esterification, etherification, oxidation, and nucleophilic substitution after activation. The presence of two hydroxyl groups allows for both mono- and di-functionalization, with selectivity often being a key challenge.

Esterification and Etherification Reactions

The primary hydroxyl groups of this compound can readily undergo esterification with carboxylic acids, acid chlorides, or acid anhydrides. These reactions are typically catalyzed by an acid or base. For instance, Fischer esterification with a carboxylic acid under acidic conditions can yield the corresponding mono- or di-ester. The use of more reactive acylating agents like acyl chlorides or anhydrides in the presence of a base such as pyridine (B92270) or triethylamine (B128534) allows for milder reaction conditions.

Etherification can be achieved through methods like the Williamson ether synthesis, where the diol is first converted to a dialkoxide using a strong base (e.g., sodium hydride), followed by reaction with an alkyl halide. Direct alkylation can also be catalyzed by transition metals. For example, ruthenium complexes can catalyze the direct condensation of primary alcohols to form esters. dtu.dk

Table 1: Representative Esterification and Etherification Reactions of Diols

| Reactant (Diol) | Reagent(s) | Product Type | Catalyst | Yield (%) |

| Primary Alcohol | Carboxylic Acid | Ester | Acid Catalyst (e.g., H₂SO₄) | Varies |

| Primary Alcohol | Acyl Chloride, Pyridine | Ester | Pyridine | High |

| 1,4-Diol | Primary Alcohol, [RuCl₂(IiPr)(p-cymene)] | Lactone | Ruthenium Complex | Good |

| Primary Alcohol | Methanol, Acetone | Methyl Ester | Iridium Complex | High acs.org |

Selective Oxidation to Carbonyl Compounds

The primary hydroxyl groups of this compound can be selectively oxidized to form aldehydes, carboxylic acids, or, through intramolecular cyclization, a δ-lactone. The choice of oxidizing agent and reaction conditions determines the product outcome.

Formation of Aldehydes: Selective oxidation to the dialdehyde (B1249045) requires mild oxidizing agents to prevent over-oxidation to the carboxylic acid. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) are commonly used for this transformation. o-Iodoxybenzoic acid has also been shown to selectively oxidize primary alcohols to aldehydes. google.com

Formation of Carboxylic Acids: Stronger oxidizing agents will convert the primary hydroxyl groups into carboxylic acids. A combination of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) with a co-oxidant like sodium hypochlorite (B82951) (NaOCl) or [bis(acetoxy)iodo]benzene (BAIB) is effective for this purpose. nih.gov A system of NaBr and Selectfluor in an aqueous acetonitrile (B52724) solution can also oxidize primary alcohols to carboxylic acids. nih.gov Potassium permanganate (B83412) (KMnO₄) supported on CuSO₄·5H₂O in the presence of a base is another method to achieve this transformation. rsc.orgrsc.org

Formation of δ-Lactones: The 1,5-diol structure of the title compound is well-suited for oxidative cyclization to form a δ-lactone. This can be achieved using various oxidizing agents. A highly chemoselective method involves using catalytic TEMPO with BAIB as the co-oxidant, which efficiently converts 1,5-diols to the corresponding δ-lactones. researchgate.net Heterogeneous oxidation with potassium permanganate on copper sulfate (B86663) can also selectively yield lactones from 1,5-diols. rsc.orgrsc.orgrsc.org

Table 2: Selective Oxidation Reactions of Diols

| Reactant (Diol) | Reagent(s) | Product Type | Yield (%) |

| 1,5-Diol | TEMPO (cat.), BAIB | δ-Lactone | High researchgate.net |

| 1,5-Diol | KMnO₄/CuSO₄·5H₂O | δ-Lactone | Good rsc.orgrsc.org |

| Primary Alcohol | TEMPO/NaOCl | Carboxylic Acid | Good nih.gov |

| Primary Alcohol | o-Iodoxybenzoic Acid | Aldehyde | High google.com |

Nucleophilic Substitution Reactions of Activated Hydroxyls

The hydroxyl group is a poor leaving group for nucleophilic substitution reactions. unco.edulibretexts.org Therefore, it must first be "activated" by converting it into a better leaving group, such as a sulfonate ester (e.g., tosylate or mesylate) or a halide. unco.eduunco.eduyoutube.com

The primary hydroxyl groups of this compound can be selectively converted into tosylates or mesylates by reaction with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), respectively, in the presence of a base like pyridine. cdnsciencepub.com The selective tosylation or mesylation of a primary alcohol in the presence of a secondary one is a well-established strategy, and similar selectivity can be expected for the mono-functionalization of a diol under controlled conditions. jchemlett.comgoogle.comresearchgate.netresearchgate.netrsc.org

Once activated, the resulting tosylate or mesylate groups are excellent leaving groups and can be readily displaced by a variety of nucleophiles in SN2 reactions. ntu.ac.uklibretexts.org This allows for the introduction of a wide range of functional groups, such as azides, cyanides, halides, and thiols.

Table 3: Activation and Nucleophilic Substitution of Alcohols

| Reaction Step | Substrate | Reagent(s) | Product | Notes |

| Activation | Primary Alcohol | p-Toluenesulfonyl chloride (TsCl), Pyridine | Primary Tosylate | Converts -OH into a good leaving group. |

| Activation | Primary Alcohol | Methanesulfonyl chloride (MsCl), Pyridine | Primary Mesylate | An alternative to tosylation. cdnsciencepub.comresearchgate.net |

| Substitution | Primary Tosylate | Sodium Azide (NaN₃) | Primary Azide | SN2 displacement of the tosylate group. |

| Substitution | Primary Tosylate | Sodium Cyanide (NaCN) | Primary Nitrile | SN2 displacement of the tosylate group. |

Cyclic Derivative Formation, including Cyclic Carbonates

The 1,5-diol structure allows for the formation of eight-membered cyclic derivatives. A notable example is the synthesis of cyclic carbonates. These can be prepared by reacting the diol with phosgene (B1210022) or its equivalents, but greener methods utilizing carbon dioxide (CO₂) have been developed. ibm.comacs.org

One efficient method for the synthesis of cyclic carbonates from diols and CO₂ involves the use of N,N-tetramethylethylenediamine (TMEDA) as a base in the presence of p-toluenesulfonyl chloride. ibm.comacs.org This approach facilitates the formation of eight-membered cyclic carbonates from 1,5-diols. Another protocol uses catalytic amounts of N-heterocyclic carbenes (NHCs) with an alkyl halide and cesium carbonate at atmospheric CO₂ pressure. epfl.chrsc.org A one-pot procedure using stoichiometric amounts of tosyl chloride and mild bases like triethylamine under atmospheric CO₂ has also been reported for the synthesis of various ring-sized carbonates from diols. bath.ac.uk

Table 4: Synthesis of Cyclic Carbonates from Diols

| Reactant (Diol) | Reagent(s) | Product | Conditions |

| 1,5-Diol | CO₂, p-Toluenesulfonyl chloride, TMEDA | 8-membered Cyclic Carbonate | Rapid reaction (10-15 min) ibm.comacs.org |

| 1,n-Diol | CO₂, Alkyl halide, Cs₂CO₃, NHC (cat.) | Cyclic Carbonate | Atmospheric pressure, 90 °C epfl.chrsc.org |

| 1,n-Diol | CO₂, Tosyl chloride, Triethylamine | Cyclic Carbonate | One-pot, atmospheric pressure bath.ac.uk |

Reactivity of the Thiophene (B33073) Ring

The thiophene ring in this compound is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution reactions. The substituent at the 3-position influences the regioselectivity of these reactions.

Electrophilic Aromatic Substitution on the Thiophene Moiety

The pentane-1,5-diol group at the 3-position of the thiophene ring acts as an alkyl substituent, which is an activating group and directs incoming electrophiles to the vacant positions on the ring. For 3-alkylthiophenes, electrophilic substitution occurs preferentially at the C2 and C5 positions. The C2 position is generally more reactive than the C5 position due to greater stabilization of the cationic intermediate (the Wheland intermediate). jcu.edu.au

Common electrophilic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts reactions. For example, bromination of 3-alkylthiophenes with N-bromosuccinimide (NBS) typically yields the 2-bromo derivative, and further reaction can lead to the 2,5-dibromo product. jcu.edu.auresearchgate.net Similarly, iodination with N-iodosuccinimide (NIS) can introduce iodine at the 2- and 5-positions. jcu.edu.au Nitration can also be achieved, leading to a mixture of 2-nitro and 5-nitro isomers. The electrochemical polymerization of 3-alkylthiophenes also proceeds via an electrophilic aromatic substitution mechanism. kpi.uarsc.org

Table 5: Regioselectivity of Electrophilic Substitution on 3-Alkylthiophenes

| Reaction | Reagent(s) | Major Product(s) | Reference |

| Bromination | N-Bromosuccinimide (NBS) | 2-Bromo-3-alkylthiophene | jcu.edu.au |

| Dibromination | N-Bromosuccinimide (NBS) (excess) | 2,5-Dibromo-3-alkylthiophene | acs.org |

| Chlorination | N-Chlorosuccinimide (NCS) | 2-Chloro-3-alkylthiophene | researchgate.net |

| Iodination | N-Iodosuccinimide (NIS) | 2-Iodo-3-alkylthiophene and 5-Iodo-3-alkylthiophene | jcu.edu.au |

Cross-Coupling Reactions at the Thiophene Ring

The thiophene ring of this compound is a versatile platform for carbon-carbon and carbon-heteroatom bond formation through various palladium- or nickel-catalyzed cross-coupling reactions. These reactions are fundamental in synthesizing more complex molecules, such as conjugated polymers and pharmacologically active compounds. cmu.eduresearchgate.net For this compound to participate in these transformations, the thiophene ring typically requires pre-functionalization into a halide (e.g., bromide or iodide) or a metallated derivative (e.g., a boronic acid or stannane). The positions available for functionalization on the 3-substituted thiophene ring are C2, C4, and C5. Regioselective metalation or halogenation is often achievable, with the C5 position being particularly susceptible to deprotonation. acs.orgnih.gov

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming C-C bonds by coupling an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. mdpi.comntnu.no The this compound could be converted into its corresponding thienylboronic acid or pinacol (B44631) ester and reacted with various aryl or heteroaryl halides. nih.govnih.gov Alternatively, the diol could be halogenated at the C2 or C5 position of the thiophene ring and then coupled with a suitable boronic acid. mdpi.com The choice of catalyst, ligands, and base is crucial for achieving high yields, especially with potentially troublesome heteroaromatic substrates. ntnu.nonih.gov

Stille Coupling: The Stille reaction couples an organotin compound with an sp²-hybridized organic halide or pseudohalide, catalyzed by palladium. organic-chemistry.orglibretexts.org A halogenated derivative of this compound could be reacted with various organostannanes (e.g., arylstannanes, vinylstannanes) to yield coupled products. While versatile, a significant drawback is the toxicity of the tin reagents. organic-chemistry.org

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide (or triflate) with an alkene, catalyzed by a palladium complex in the presence of a base. organic-chemistry.org A halogenated this compound could be coupled with various alkenes to introduce vinyl groups onto the thiophene ring. researchgate.net The reaction typically exhibits high stereoselectivity. organic-chemistry.org In some cases, direct C-H activation of the thiophene ring can be achieved, coupling it directly with an alkene, although regioselectivity can be a challenge. researchgate.netrsc.org

Other Couplings: Nickel-catalyzed cross-coupling reactions are also highly effective for thiophene derivatives and can offer different reactivity and selectivity profiles compared to palladium. cmu.edunih.gov These methods are particularly useful for creating well-defined oligothiophenes. nih.govnih.gov

The table below illustrates hypothetical cross-coupling reactions starting from a functionalized derivative of this compound.

| Starting Material | Coupling Partner | Reaction Type | Catalyst/Reagents (Illustrative) | Potential Product |

|---|---|---|---|---|

| 5-Bromo-3-(3-thienyl)pentane-1,5-diol | Phenylboronic acid | Suzuki-Miyaura | Pd(PPh₃)₄, Na₂CO₃ | 5-Phenyl-3-(3-thienyl)pentane-1,5-diol |

| 5-Iodo-3-(3-thienyl)pentane-1,5-diol | Tributyl(vinyl)tin | Stille | Pd(PPh₃)₄, LiCl | 5-Vinyl-3-(3-thienyl)pentane-1,5-diol |

| 5-Bromo-3-(3-thienyl)pentane-1,5-diol | Styrene | Heck | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | 5-Styryl-3-(3-thienyl)pentane-1,5-diol |

| This compound-5-boronic acid | 4-Bromopyridine | Suzuki-Miyaura | Pd(dtbpf)Cl₂, K₃PO₄ | 5-(4-Pyridyl)-3-(3-thienyl)pentane-1,5-diol |

Transformations Involving Synergistic Reactivity of Thiophene and Diol Moieties

The presence of both a thiophene ring and a diol functionality within the same molecule opens up possibilities for transformations where both groups participate, either sequentially in a one-pot process or in a concerted manner. Such synergistic reactivity can lead to the formation of complex heterocyclic structures.

Intramolecular Cyclization/Annulation: A common transformation for diols is acid-catalyzed intramolecular cyclization to form a cyclic ether. wikipedia.orgmasterorganicchemistry.com Following a cross-coupling reaction on the thiophene ring that introduces a suitable functional group, a subsequent intramolecular reaction involving one or both hydroxyl groups could be triggered. For instance, if an ortho-halophenyl group were coupled to the thiophene ring, a subsequent intramolecular Williamson ether synthesis could lead to a dibenzofuran-like heterocyclic system fused indirectly to the thiophene.

More direct synergistic reactions could involve the diol as a building block for a new ring fused to the thiophene. Drawing inspiration from the cyclization of alkynyl diols to form thieno[3,2-b]thiophenes, one can envision a scenario where the pentane-1,5-diol backbone is first modified (e.g., through oxidation and alkynylation) and then undergoes a cyclization that incorporates the thiophene ring. mdpi.com For example, an electrophile-induced cyclization, such as iodo- or hydroarylation, could be envisioned where the thiophene ring acts as the nucleophile attacking an activated alkyne or alkene formed from the diol chain. nih.govacs.org

Hydroxyl Group as a Directing Group: In transition metal-catalyzed C-H functionalization, a nearby functional group can act as a directing group, coordinating to the metal center and guiding the C-H activation to a specific position. researchgate.netnih.gov While this is well-established for ortho- and meta-C-H arylation on benzene (B151609) rings, the principle could potentially be applied to the thiophene ring in this compound. rsc.org The hydroxyl groups could direct a palladium or ruthenium catalyst to functionalize the C4 position of the thiophene ring, a position that is often less reactive than C2 or C5 in classical electrophilic substitutions. acs.org This would provide a powerful method for regioselective modification of the thiophene core, leveraging the proximity of the diol side chain.

Cascade Reactions: A cascade reaction could be designed where an initial transformation on the thiophene ring generates a reactive intermediate that is immediately trapped by one of the hydroxyl groups. For example, a palladium-catalyzed coupling could introduce a vinyl group with a leaving group at the allylic position. A subsequent intramolecular SN2' reaction by a hydroxyl group could form a five- or six-membered oxygen-containing heterocycle attached to the thiophene ring. Such intramolecular reactions of alcohols can be highly efficient, especially for forming 5- and 6-membered rings. masterorganicchemistry.comcore.ac.ukmasterorganicchemistry.com This approach could lead to the synthesis of novel spirocyclic or fused ring systems incorporating the thiophene nucleus. acs.org

Derivatives and Structural Analogues of 3 3 Thienyl Pentane 1,5 Diol

Design and Synthesis of Modified Thienyl-Substituted Pentane-1,5-diol Derivatives

The synthesis of 3-(3-thienyl)pentane-1,5-diol, while not extensively detailed in readily available literature, can be conceived through established methodologies for creating 3-substituted pentane-1,5-diols. A plausible and versatile approach involves the use of diethyl 2-(3-thienyl)malonate as a key precursor. The synthesis of this malonate ester has been reported, starting from 3-bromothiophene (B43185) which is converted to 3-iodothiophene (B1329286) and then condensed with the sodium salt of diethyl malonate in the presence of a copper(I) bromide catalyst. researchgate.net

Once diethyl 2-(3-thienyl)malonate is obtained, it can undergo a Michael addition with acrolein or a related α,β-unsaturated aldehyde. This would be followed by reduction of the resulting aldehyde and ester functionalities to yield the desired this compound. An alternative strategy involves the Knoevenagel condensation of an appropriate aldehyde with the thienyl-substituted malonate, followed by subsequent reduction steps. d-nb.info

Furthermore, the modification of the thienyl ring itself represents another avenue for creating derivatives. For instance, functional groups could be introduced onto the thiophene (B33073) ring prior to the construction of the pentanediol (B8720305) chain. The synthesis of various substituted thiophenes is well-documented and could be adapted for this purpose. rsc.org

A general route to 3-substituted 1,5-pentanediols involves the reduction of a 3-substituted glutaric acid or its ester. d-nb.infobeilstein-journals.org In the context of our target molecule, 3-(3-thienyl)glutaric acid would be the necessary intermediate. This could potentially be synthesized via a Michael addition of a 3-thienyl Grignard reagent to a glutaconic acid ester. beilstein-journals.org

The following table outlines potential precursors for the synthesis of this compound.

| Precursor Name | Chemical Formula | Role in Synthesis |

| Diethyl 2-(3-thienyl)malonate | C₁₁H₁₄O₄S | Key intermediate for building the C-3 substituted pentane (B18724) chain. researchgate.net |

| 3-Thienylmagnesium bromide | C₄H₃BrMgS | A Grignard reagent for introducing the 3-thienyl group. masterorganicchemistry.comwikipedia.org |

| Diethyl glutarate | C₉H₁₆O₄ | A potential starting material for creating the pentane-1,5-diol backbone. |

| 3-Bromothiophene | C₄H₃BrS | A common starting material for functionalized thiophenes. researchgate.net |

Analogues with Altered Pentane Backbone Substitution Patterns (e.g., at C-3)

The synthesis of analogues with different substituents at the C-3 position of the pentane-1,5-diol backbone is a straightforward extension of the synthetic strategies discussed above. By replacing diethyl 2-(3-thienyl)malonate with other 2-substituted malonate esters, a wide array of analogues can be generated. For example, using diethyl 2-phenylmalonate or diethyl 2-alkylmalonates would yield 3-phenylpentane-1,5-diol (B1367500) and 3-alkylpentane-1,5-diols, respectively. The synthesis of various 3-arylpentane-1,5-diols has indeed been reported and their enzymatic oxidation to the corresponding δ-valerolactones has been investigated. uniovi.es

A general methodology for preparing 3-substituted 1,5-dibromopentanes, which are precursors to various heterocycles, often starts from 3-substituted 1,5-pentanediols. d-nb.infobeilstein-journals.org These diols are typically synthesized from either glutaconate or malonate diesters. d-nb.infobeilstein-journals.org This underscores the feasibility of creating a library of C-3 substituted pentane-1,5-diol analogues.

The table below showcases some examples of C-3 substituted pentane-1,5-diol analogues.

| Compound Name | C-3 Substituent |

| 3-Phenylpentane-1,5-diol | Phenyl |

| 3-Methylpentane-1,5-diol | Methyl |

| 3-Ethylpentane-1,5-diol | Ethyl |

| 3-(4-Chlorophenyl)pentane-1,5-diol | 4-Chlorophenyl |

Isomeric Thienyl-Substituted Pentane-1,5-diols

Isomers of this compound can be categorized based on the position of the pentane-1,5-diol substituent on the thiophene ring, or the position of the thienyl group on the pentane chain.

The most direct isomeric analogue would be 3-(2-thienyl)pentane-1,5-diol. Its synthesis would follow a similar pathway to the 3-thienyl isomer, but would start with a 2-substituted thiophene precursor, such as 2-bromothiophene, to generate diethyl 2-(2-thienyl)malonate. The Michael addition of malonates to nitroalkenes with a thienyl group has been reported, which could be another synthetic route. unam.mx

Another class of isomers would involve the thienyl group at a different position on the pentane chain, for example, 2-(3-thienyl)pentane-1,5-diol or 1-(3-thienyl)pentane-1,5-diol. The synthesis of these isomers would require different strategic approaches. For a 2-substituted analogue, a potential route could involve the conjugate addition of a suitable thienyl nucleophile to an appropriate α,β-unsaturated ester, followed by reduction.

The synthesis of various thienyl-substituted terpyridines has been documented, with some reaction pathways involving thienyl-substituted pentane-1,5-dione intermediates. researchgate.net While not diols, these examples highlight the feasibility of constructing pentane chains with thienyl substituents at various positions.

The following table lists some potential isomeric thienyl-substituted pentane-1,5-diols.

| Compound Name | Isomeric Feature |

| 3-(2-Thienyl)pentane-1,5-diol | Substitution at the 2-position of the thiophene ring. |

| 2-(3-Thienyl)pentane-1,5-diol | Substitution at the 2-position of the pentane chain. |

| 1-(3-Thienyl)pentane-1,5-diol | Substitution at the 1-position of the pentane chain. |

Applications in Advanced Organic and Materials Synthesis

3-(3-Thienyl)pentane-1,5-diol as a Chiral Building Block in Complex Molecule Synthesis

Chiral amines and their derivatives are crucial structural motifs in a vast number of natural products and pharmaceutical compounds. The synthesis of enantiomerically pure molecules is therefore a significant focus in organic chemistry. Axially chiral ligands and catalysts are often developed to achieve high efficiency and enantioselectivity in these transformations.

This compound possesses a potential stereocenter at the C3 position of the pentane (B18724) chain. If synthesized or resolved into its individual enantiomers, it can serve as a valuable chiral building block. The thiophene (B33073) moiety itself is a key component in many synthetically important molecules. Chiral thiophene-containing monomers, for instance, have been synthesized from precursors like 3-thienylethanol and used to create chiral polythiophenes. The diol functionality offers two reactive sites for building molecular complexity, allowing for the diastereoselective or enantioselective construction of more intricate structures, including natural products and their analogues. The demand for enantiomerically enriched amines and other complex molecules for the life sciences has spurred the development of innovative synthetic routes where chiral synthons like this compound could play a role.

Table 1: Examples of Chiral Thiophene-Based Precursors in Synthesis This table illustrates the types of chiral thiophene derivatives used in complex synthesis, providing a conceptual basis for the application of chiral this compound.

| Precursor Example | Synthetic Application | Reference |

| N-t-Boc-D-Serine derived thiophene | Synthesis of amino acid substituted monothiophenes for polymerization. | |

| (R)-(-)-N-(3,5-dinitrobenzoyl)-α-phenylglycine | Condensation with 3-(2-iodoethyl)thiophene (B13701736) to form chiral monomers. | |

| Chiral Pyridine-Oxazoline Ligands | Catalyzing reactions with isatin (B1672199) imines to produce chiral 3-amino-2-oxindoles. |

Ligand Synthesis and Coordination Chemistry with this compound

The structure of this compound is well-suited for the synthesis of novel ligands for coordination chemistry. The two hydroxyl groups can act as donor sites to coordinate directly with metal ions or can be chemically modified to introduce other coordinating functionalities. The thienyl group's sulfur atom can also participate in metal binding, potentially allowing the molecule to function as a tridentate ligand.

Research has demonstrated the synthesis of various metal complexes using thienyl-containing ligands. For example, divalent metal complexes of ytterbium, calcium, strontium, and barium have been successfully prepared with an unsymmetrical 3-(2′-thienyl)-5-(trifluoromethyl)pyrazolate ligand. In other work, the reaction of thiophene-3-carbaldehyde with 2-acetylpyridine (B122185) under basic conditions led to the formation of 3-(3-thienyl)-1,5-bis(2-pyridyl)-2-(2-pyridylcarbonyl)cyclohexane-1,5-diol, a complex diol derivative that was fully characterized, including its crystal structure. This highlights a synthetic pathway where a thienyl-substituted cyclic diol is formed during the creation of complex heterocyclic systems intended as ligands. Furthermore, Schiff base ligands containing ferrocene (B1249389) and other functionalities are a common method for functionalizing metal complexes. The diol groups of this compound could be oxidized to aldehydes to participate in such Schiff base condensations.

Table 2: Potential Ligand Types Derived from this compound

| Ligand Type | Synthetic Modification | Potential Coordination Mode |

| Diphosphine Ligand | Conversion of -OH groups to phosphine (B1218219) esters or ethers. | Bidentate (P, P) |

| Schiff Base Ligand | Oxidation of -OH to aldehydes, followed by condensation with amines. | Multidentate (N, N, S) |

| Dicarboxylate Ligand | Oxidation of -OH groups to carboxylic acids. | Bidentate or Bridging (O, O) |

| Crown Ether Analogue | Cyclization reaction with a dihalide or ditosylate. | Macrocyclic |

Role as a Monomer in Polymer Chemistry

The bifunctional nature of this compound makes it a candidate for use as a monomer in the synthesis of various polymers, including conjugated polymers and polyesters.

Conjugated polymers containing thiophene units are extensively studied for their applications in organic electronics, such as photovoltaic devices. Typically, these polymers are synthesized via cross-coupling reactions like Stille or Suzuki-Miyaura polycondensation. While this compound itself is not conjugated, its thienyl ring can be incorporated into a conjugated polymer backbone. This would require chemical modification of the diol to introduce polymerizable functional groups, such as halides or boronic esters, onto the thiophene ring. The aliphatic diol side chain could enhance the solubility and processability of the resulting polymer, a critical factor for device fabrication. For instance, researchers have synthesized polymers incorporating 3-(2-octyldodecyl)thieno[3,2-b]thiophene as a π-bridge to improve the solubility and crystallinity of conjugated polymers. The aliphatic side chain of a monomer derived from this compound could serve a similar purpose.

The presence of two terminal hydroxyl groups makes this compound a classic AB-type monomer for polycondensation reactions. It can react with dicarboxylic acids or their derivatives to form polyesters, or with diisocyanates to form polyurethanes. Research into the dehydrogenation polymerization of α,ω-diols has shown that high molecular weight polyesters can be generated efficiently. Interestingly, this work identified 1,5-pentanediol (B104693) as a borderline case where both polymerization to polyester (B1180765) and cyclization to a lactone occur. The presence of a bulky 3-thienyl substituent on the pentanediol (B8720305) backbone could sterically influence this equilibrium, potentially favoring polymerization over intramolecular cyclization. Cascade reactions, which combine polyester synthesis and modification in a single step, represent an advanced method for creating functional polyesters from diols and anhydrides.

Table 3: Overview of Polycondensation Reactions with Diols

| Reaction Type | Co-monomer | Resulting Polymer | Key Features | Reference |

| Polyesterification | Dicarboxylic Acid / Anhydride | Polyester | Formation of ester linkages. | |

| Dehydrogenation Polymerization | Diol (self-condensation) | Polyester | Produces H₂ as the only byproduct. | |

| Polyurethane Synthesis | Diisocyanate | Polyurethane | Formation of urethane (B1682113) linkages. |

Precursor to Research-Grade Molecules (focus on synthetic accessibility and modification)

Beyond its role as a monomer or ligand scaffold, this compound is a versatile platform for synthesizing a range of more complex, research-grade molecules. Its functional groups—the two hydroxyls and the thienyl ring—are amenable to a wide array of chemical transformations.

The hydroxyl groups can be:

Oxidized to form a dialdehyde (B1249045), diketone, or dicarboxylic acid.

Converted into better leaving groups (e.g., tosylates, mesylates) for nucleophilic substitution reactions.

Esterified or etherified to introduce new functional groups.

The thienyl ring is susceptible to electrophilic substitution, primarily at the 2- and 5-positions, allowing for the introduction of halogens, nitro groups, or acyl groups. These modifications provide access to a diverse library of substituted thienyl compounds. For example, unexpected cyclohexane-1,3-diol derivatives with thienyl substituents have been isolated during the synthesis of terpyridines, demonstrating that such structures can act as intermediates in the formation of complex heterocyclic systems. The strategic modification of building blocks like this compound is fundamental to constructing molecules for applications in materials science and medicinal chemistry.

Table 4: Potential Synthetic Modifications of this compound

| Reagent(s) | Functional Group Targeted | Resulting Structure/Functionality | Potential Application | Reference |

| PCC or Swern Oxidation | Hydroxyl Groups | Dialdehyde | Precursor for Schiff bases |

Advanced Spectroscopic and Structural Characterization of this compound

Following a comprehensive search for scientific literature and data, it has been determined that there is a notable lack of publicly available, detailed experimental spectroscopic and structural characterization data for the specific chemical compound This compound (CAS Number: 1447964-64-8). arctomsci.combldpharm.com

While the compound is listed in several chemical supplier databases, peer-reviewed research articles containing comprehensive analyses of its spectroscopic properties—such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS)—are not accessible. Furthermore, no data on its solid-state structure as determined by X-ray crystallography has been found in the public domain.

The absence of this primary research data prevents the creation of a scientifically accurate and detailed article according to the requested outline. Generating content for the specified sections would require access to experimental findings that are not currently available. Predicted spectroscopic data exists in some databases, but this does not meet the requirement for an article based on established research findings.

Therefore, this article cannot be generated at this time.

Advanced Spectroscopic and Structural Characterization

X-ray Crystallography for Solid-State Structure Determination.

Co-crystal and Salt Formation Strategies for Crystallization Enhancement

The molecular structure of 3-(3-Thienyl)pentane-1,5-diol, featuring two hydroxyl groups and a thiophene (B33073) ring, offers multiple sites for non-covalent interactions, which are the foundation of co-crystal formation. nih.gov These interactions include hydrogen bonding, π–π stacking, and van der Waals forces.

Co-crystal Formation Strategies

The most viable strategy for forming co-crystals of this compound involves the use of co-formers that can form robust supramolecular synthons with its functional groups. The hydroxyl groups are strong hydrogen bond donors and acceptors, making them ideal targets for interaction with complementary co-formers.

Hydrogen Bonding with Carboxylic Acids and Amides: Co-formers containing carboxylic acid or amide functionalities are excellent candidates for forming strong hydrogen bonds with the diol's hydroxyl groups. For instance, the O-H···O=C synthon between an alcohol and a carboxylic acid is a well-established and reliable interaction in crystal engineering. researchgate.netresearchgate.net Similarly, the hydroxyl groups can interact with the amide functionality (O-H···O=C or O-H···N-H).

Interactions with Nitrogen-Containing Heterocycles: Pyridine (B92270), pyrimidine, and other nitrogen-containing aromatic compounds are effective co-formers for molecules with hydroxyl groups. researchgate.netresearchgate.net The nitrogen atom in these heterocycles can act as a hydrogen bond acceptor for the diol's hydroxyl groups, forming O-H···N synthons.

Role of the Thienyl Group: The electron-rich thiophene ring can participate in π–π stacking interactions, particularly with co-formers that also contain aromatic rings. researchgate.net This can add further stability to the crystal lattice. The sulfur atom in the thiophene ring can also potentially act as a weak hydrogen bond acceptor.

The selection of a suitable co-former is critical and can be guided by screening experiments using techniques like slurry co-crystallization or solvent evaporation. nih.gov Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) are primary tools for identifying the formation of a new crystalline phase. nih.govmdpi.com

Potential Co-formers for this compound

| Co-former Class | Example Co-former | Potential Supramolecular Synthon |

|---|---|---|

| Dicarboxylic Acids | Succinic Acid | O-H···O (hydroxyl-carboxyl) |

| Aromatic Carboxylic Acids | Benzoic Acid | O-H···O (hydroxyl-carboxyl), π–π stacking |

| Amides | Nicotinamide | O-H···O (hydroxyl-carbonyl), O-H···N (hydroxyl-pyridine) |

| Nitrogen Heterocycles | Pyridine | O-H···N (hydroxyl-pyridine) |

Salt Formation Strategies

Salt formation involves the transfer of a proton from an acidic to a basic site, resulting in an ionic pair. For a salt to form, a significant difference in the pKa values of the two components is generally required. nih.gov The hydroxyl groups of this compound are very weakly acidic, making proton donation unlikely unless a strong base is used as the salt former. Conversely, the molecule does not possess a strongly basic site for protonation by an acid.

However, the formation of ionic complexes is not entirely out of the question. One potential approach is the use of protic salts, which are themselves formed from an acid and a base. For example, a protic salt like imidazolium (B1220033) benzenesulfonate (B1194179) could potentially form a stable crystalline complex with the diol through a network of hydrogen bonds. researchgate.net

Another strategy could involve the use of very strong acids or bases to enforce proton transfer. For instance, a strong sulfonic acid might be able to protonate one of the hydroxyl groups, or a very strong base could deprotonate it. The stability and crystallizability of such salts would need to be experimentally verified.

Potential Salt Formers for this compound

| Salt Former Class | Example Salt Former | Potential Interaction Type |

|---|---|---|

| Strong Sulfonic Acids | Benzenesulfonic Acid | Potential protonation of a hydroxyl group |

| Strong Bases | Sodium Hydroxide (B78521) | Deprotonation of a hydroxyl group |

Ultimately, the successful enhancement of crystallization for this compound through these strategies would depend on systematic screening of a diverse library of co-formers and salt formers under various crystallization conditions. Detailed structural characterization, primarily through single-crystal X-ray diffraction, would be essential to confirm the formation of a co-crystal or salt and to understand the specific intermolecular interactions that lead to a stable crystalline solid. mdpi.com

Computational and Theoretical Investigations of 3 3 Thienyl Pentane 1,5 Diol

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics and predicting the reactivity of molecules. For a molecule such as 3-(3-thienyl)pentane-1,5-diol, DFT methods like the B3LYP functional combined with a suitable basis set (e.g., 6-311+G(d,p)) can be used to optimize the molecular geometry and calculate various electronic descriptors. science.gov

Electronic Structure: The electronic structure is fundamentally described by the molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity; a larger gap suggests higher stability and lower reactivity. jchemrev.com For this compound, the thienyl group is expected to be the primary site of π-electron density, influencing the HOMO and LUMO distributions.

Reactivity Prediction: Molecular Electrostatic Potential (MEP) maps are valuable for predicting reactivity. The MEP surface illustrates the charge distribution on the molecule, highlighting electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites). In this compound, the oxygen atoms of the hydroxyl groups would appear as regions of high negative potential, indicating their susceptibility to electrophilic attack. The sulfur atom in the thienyl ring and the aromatic ring itself also contribute significantly to the molecule's reactivity profile. jchemrev.com

Natural Bond Orbital (NBO) analysis can further detail the electronic structure by describing charge transfer interactions between filled donor and empty acceptor orbitals, which stabilize the molecule. science.gov

A hypothetical table of calculated electronic properties for this compound is presented below.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Parameter | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -0.8 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 5.7 eV | Relates to chemical stability and reactivity |

| Dipole Moment | 2.5 D | Measures the molecule's overall polarity |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Due to the presence of multiple single bonds, this compound is a flexible molecule that can adopt numerous conformations. Molecular Dynamics (MD) simulations are a powerful computational technique used to explore this conformational landscape over time. researchgate.net By simulating the atomic motions based on a force field, MD can identify the most stable, low-energy conformers and the pathways for interconversion between them.

Intermolecular Interactions: MD simulations are also exceptionally useful for studying how molecules interact with their environment. acs.org A simulation of this compound in a solvent like water or chloroform (B151607) would reveal the nature and dynamics of solute-solvent hydrogen bonds. acs.org Furthermore, simulations of multiple diol molecules can provide insights into aggregation behavior, showing how intermolecular hydrogen bonds between the hydroxyl groups of different molecules can lead to the formation of dimers or larger clusters. Such studies are crucial for understanding the properties of the compound in the condensed phase.

Below is a hypothetical table showing key dihedral angles for two representative low-energy conformers of this compound, one extended and one folded.

Table 2: Hypothetical Dihedral Angles (in degrees) for Representative Conformers of this compound

| Dihedral Angle | Conformer A (Extended) | Conformer B (Folded/H-bonded) |

|---|---|---|

| HO-C1-C2-C3 | 178.5° | 65.2° |

| C1-C2-C3-C4 | -179.1° | -68.9° |

| C2-C3-C4-C5 | 179.3° | 70.1° |

| C3-C4-C5-OH | -178.8° | -64.5° |

Computational Prediction of Spectroscopic Properties

Computational methods can accurately predict various spectroscopic properties, providing a powerful tool for structure verification and interpretation of experimental data. For this compound, the prediction of Nuclear Magnetic Resonance (NMR) spectra is particularly relevant.

The standard approach involves first performing a conformational analysis, often using MD simulations or other methods, to identify the most populated conformers in solution. acs.org Subsequently, quantum mechanical calculations are performed on these key conformers to compute the NMR chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable method for this purpose. researchgate.net The final predicted spectrum is an average of the spectra of the individual conformers, weighted by their Boltzmann populations. researchgate.net

This combined MD/DFT approach allows for the explicit consideration of conformational flexibility and solvent effects, leading to excellent agreement between calculated and experimental chemical shifts. acs.org Such calculations can aid in the unambiguous assignment of signals in the ¹H and ¹³C NMR spectra of complex molecules like this compound.

A hypothetical comparison of predicted and experimental NMR chemical shifts is provided below.

Table 3: Hypothetical Comparison of Calculated and Experimental NMR Chemical Shifts (ppm) for this compound

| Atom | Calculated ¹³C Shift (ppm) | Hypothetical Exp. ¹³C Shift (ppm) | Atom | Calculated ¹H Shift (ppm) | Hypothetical Exp. ¹H Shift (ppm) |

|---|---|---|---|---|---|

| C1/C5 | 60.5 | 60.9 | H on C1/C5 | 3.70 | 3.75 |

| C2/C4 | 38.2 | 38.6 | H on C2/C4 | 1.75 | 1.80 |

| C3 | 45.1 | 45.5 | H on C3 | 2.90 | 2.95 |

| Thienyl C (ipso) | 142.3 | 142.8 | Thienyl H | 7.10 - 7.35 | 7.12 - 7.38 |

Biomolecular Interaction Studies in Vitro and Mechanistic Focus in Research

Enzyme Inhibition and Modulation Studies with 3-(3-Thienyl)pentane-1,5-diol and its Analogues

Enzymes are critical biological catalysts, and their inhibition or modulation is a common mechanism of action for many drugs. mdpi.com Research into the effects of this compound and its analogues on various enzymes provides insight into their potential biological activities.

In vitro enzyme assays are fundamental tools for characterizing the inhibitory potential of a compound. These assays measure the rate of an enzyme-catalyzed reaction in a controlled environment, allowing for the determination of key kinetic parameters. For thienyl-containing diols, studies have investigated their effects on enzymes like carbonic anhydrases and urease. researchgate.netnih.gov

Kinetic studies help to elucidate the mechanism of inhibition, which can be broadly categorized as competitive, non-competitive, or irreversible. libretexts.org For instance, a study on a series of thiophene-containing compounds demonstrated non-competitive inhibition against urease, indicating that the inhibitor binds to a site other than the active site of the enzyme. nih.gov The inhibitory constant (Ki) is a quantitative measure of a compound's potency as an inhibitor. Lower Ki values indicate stronger inhibition.

Table 1: Illustrative In Vitro Enzyme Inhibition Data for Thienyl Analogues

| Compound/Analogue | Target Enzyme | Inhibition Type | IC₅₀ / Kᵢ (µM) | Reference |

| Thiophene-containing acetamide | Urease | Non-competitive | 0.94 (IC₅₀) | nih.gov |

| Thienyl-substituted diol esters | Carbonic Anhydrase II | - | 2.13-32.4 (Kᵢ) | researchgate.net |

| Thienyl-substituted diol esters | Carbonic Anhydrase I | - | 32.7-423 (Kᵢ) | researchgate.net |

This table is for illustrative purposes and synthesizes data from studies on related thienyl compounds to demonstrate the type of information gathered from in vitro enzyme assays.

To understand the direct physical interaction between a compound and its protein target, techniques like Surface Plasmon Resonance (SPR) are employed. wikipedia.orgmdpi.combiocompare.comharvard.edu SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip when an analyte (the compound) flows over an immobilized ligand (the protein). harvard.edu This allows for the real-time monitoring of binding and dissociation events. wikipedia.orgbiocompare.comharvard.edu

From an SPR experiment, one can determine the association rate constant (kₐ), the dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ), which is a measure of binding affinity. harvard.edu A lower Kₑ value signifies a stronger binding interaction. These studies provide a detailed picture of the molecular recognition process between the thienyl-pentane-1,5-diol analogue and the target protein. biocompare.com The binding can be specific to a well-defined pocket or more diffuse, involving multiple, weaker interactions over a larger surface area. nih.gov

Table 2: Principles of Surface Plasmon Resonance (SPR) in Binding Studies

| Parameter | Description | Significance |

| Ligand | The molecule immobilized on the SPR sensor chip (e.g., a target enzyme). harvard.edu | Provides the target for the binding interaction. |

| Analyte | The molecule in solution that flows over the sensor surface (e.g., this compound). harvard.edu | The compound whose binding is being studied. |

| Response Units (RU) | The unit of measurement in an SPR experiment, proportional to the mass bound to the sensor surface. harvard.edu | Allows for the quantification of the binding interaction. |

| Association (kₐ) | The rate at which the analyte binds to the immobilized ligand. harvard.edu | Reflects the "on-rate" of the binding process. |

| Dissociation (kₑ) | The rate at which the analyte-ligand complex breaks apart. harvard.edu | Reflects the "off-rate" of the binding process. |

| Affinity (Kₑ) | The equilibrium dissociation constant (kₑ/kₐ), indicating the strength of the binding interaction. harvard.edu | A key determinant of a compound's biological potency. |

Structure-Activity Relationship (SAR) Studies of Thienyl-Pentane-1,5-diol Analogues

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry. drugdesign.orggardp.org They involve systematically modifying the chemical structure of a lead compound, such as this compound, and evaluating the impact of these changes on biological activity. gardp.org The goal is to identify which parts of the molecule are essential for its activity and which can be modified to improve properties like potency, selectivity, or metabolic stability. gardp.org For thienyl-containing compounds, SAR studies might explore the effects of changing the position of the thienyl group, altering the length or branching of the pentane-1,5-diol chain, or introducing other substituents. ethz.chacs.org

The insights gained from SAR studies are used in the rational design of new analogues. nih.govru.nl This process is not random; it is guided by an evolving understanding of how the molecule interacts with its biological target. nih.gov For example, if SAR data suggests that a particular hydroxyl group on the pentane-1,5-diol chain is crucial for binding to a target enzyme, analogues might be designed to explore the importance of its stereochemistry or its potential to form hydrogen bonds. drugdesign.orgnih.gov Computational modeling can also play a significant role in the rational design process, helping to predict how a proposed analogue might fit into a protein's binding site. nih.gov The synthesis of these rationally designed analogues allows researchers to probe the molecular details of a biological mechanism. maynoothuniversity.ie

Mechanistic Insights into Cellular and Subcellular Effects (e.g., β-catenin pathway modulation in research models)

Beyond direct interactions with isolated enzymes, it is important to understand how a compound affects complex signaling pathways within a cell. The Wnt/β-catenin signaling pathway is a crucial regulator of many cellular processes, and its dysregulation is implicated in various diseases, including cancer. nih.govgoogle.com

In the canonical Wnt pathway, the protein β-catenin plays a central role. nih.gov In the absence of a Wnt signal, a "destruction complex" targets β-catenin for degradation. google.com Wnt signaling inhibits this complex, leading to the stabilization and accumulation of β-catenin in the cytoplasm. google.com This accumulated β-catenin then translocates to the nucleus, where it partners with transcription factors to activate the expression of specific target genes. google.com

Research into small molecules that can modulate this pathway is of significant interest. For instance, some compounds have been shown to inhibit tankyrase, an enzyme that promotes the degradation of a key component of the β-catenin destruction complex, thereby stabilizing β-catenin. google.com Investigating whether this compound or its analogues can influence the levels or localization of β-catenin in research models would provide valuable mechanistic insights into their cellular effects. Such studies would typically involve cell-based assays to measure β-catenin levels and reporter gene assays to assess the transcriptional activity of the pathway.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.